Fmoc-D-Thz-OH (CAS 198545-89-0), chemically known as Fmoc-D-thiazolidine-4-carboxylic acid, is a highly specialized chiral building block utilized in advanced solid-phase peptide synthesis (SPPS) [1]. Functioning as both a conformationally constrained pseudoproline analog and a cryptic D-cysteine precursor, it is critical for the assembly of complex, aggregation-resistant D-peptides and mirror-image proteins . In procurement and process chemistry, the material's industrial viability is defined by its enantiomeric purity (>98% ee), specific optical rotation ([α]D20 = +70 ± 2º), and the stability of the thiazolidine ring, which must prevent premature thiol exposure during automated multi-step synthesis [1].
Substituting Fmoc-D-Thz-OH with standard D-cysteine derivatives like Fmoc-D-Cys(Trt)-OH or structural analogs like Fmoc-D-Pro-OH fundamentally compromises complex multi-fragment peptide assembly . While Fmoc-D-Cys(Trt)-OH provides the necessary thiol for Native Chemical Ligation (NCL), its deprotection during standard TFA cleavage exposes the thiol prematurely, causing catastrophic self-ligation or side reactions in intermediate peptide pools[1]. Conversely, Fmoc-D-Pro-OH mimics the backbone constraint of Thz but lacks the sulfur atom, rendering it permanently inert and incapable of post-synthetic conversion to a reactive cysteine. Furthermore, utilizing lower-purity D-Thz variants with trace L-epimers leads to irreversible stereochemical defects that drastically reduce final purification yields of therapeutic D-peptides, making high-purity Fmoc-D-Thz-OH an irreplaceable procurement requirement for sequential ligation workflows [1].
In the synthesis of large mirror-image proteins, Fmoc-D-Thz-OH serves as an essential cryptic cysteine that prevents premature self-ligation during intermediate assembly stages [1]. Compared to Fmoc-D-Cys(Trt)-OH, which exposes a reactive thiol upon standard TFA cleavage, the D-Thz residue remains completely inert during intermediate purification . Quantitative protocols demonstrate that the Thz ring is selectively opened to yield a reactive D-Cys only upon targeted treatment with 250 mM methoxyamine hydrochloride at pH 4.0 for 2 hours, enabling sequential, multi-fragment NCL without intermediate oligomerization [1].
| Evidence Dimension | Thiol reactivity during intermediate multi-fragment assembly |
| Target Compound Data | Fmoc-D-Thz-OH (0% premature self-ligation; requires 250 mM methoxyamine at pH 4 for activation) |
| Comparator Or Baseline | Fmoc-D-Cys(Trt)-OH (High self-ligation risk post-TFA cleavage) |
| Quantified Difference | Enables sequential NCL by completely masking the N-terminal thiol until targeted chemical activation. |
| Conditions | Solid-phase peptide synthesis followed by TFA cleavage and subsequent methoxyamine activation. |
Procurement of Fmoc-D-Thz-OH is mandatory for sequential Native Chemical Ligation workflows where premature thiol exposure would destroy intermediate peptide pools.
The thiazolidine ring of Fmoc-D-Thz-OH presents unique steric and electronic constraints during automated SPPS coupling compared to standard aliphatic amino acids [1]. To prevent epimerization and ensure high coupling efficiency, Fmoc-D-Thz-OH requires specific activation conditions, such as 4 equivalents of the amino acid with Oxyma/DIC, avoiding over-activation methods [1]. Furthermore, during thioester generation for NCL, the thiazolidine group is incompatible with standard sodium nitrite (NaNO2) activation, requiring alternative activation with Acac and MPAA to preserve the ring structure and prevent degradation [1].
| Evidence Dimension | Activation reagent compatibility and epimerization control |
| Target Compound Data | Fmoc-D-Thz-OH (Requires Oxyma/DIC for coupling; Acac/MPAA for thioesterification) |
| Comparator Or Baseline | Standard Fmoc-D-Amino Acids (Compatible with broader NaNO2 or standard HBTU/HATU activation) |
| Quantified Difference | Strict requirement for mild activation (Oxyma) and avoidance of NaNO2 to prevent ring degradation and epimerization. |
| Conditions | Automated Fmoc-SPPS and subsequent thioester activation for NCL. |
Process chemists must adapt standard automated synthesizer protocols when procuring Fmoc-D-Thz-OH to prevent costly batch failures due to ring degradation or epimerization.
Fmoc-D-Thz-OH acts as a pseudoproline analog, introducing a cis-trans amide bond isomerization dynamic that disrupts β-sheet formation during the synthesis of difficult peptide sequences . While Fmoc-D-Pro-OH provides a similar backbone constraint, the substitution of the γ-methylene with a sulfur atom in Thz alters the lipophilicity and ring pucker . This allows Fmoc-D-Thz-OH to not only improve the solubility of growing peptide chains during SPPS but also to serve a dual purpose: acting as a structural disruptor during synthesis and later converting to a functional D-cysteine, a flexibility impossible with Fmoc-D-Pro-OH .
| Evidence Dimension | Post-synthetic functionalization capacity |
| Target Compound Data | Fmoc-D-Thz-OH (Provides backbone constraint during SPPS + converts to reactive thiol post-synthesis) |
| Comparator Or Baseline | Fmoc-D-Pro-OH (Provides backbone constraint only; permanently inert) |
| Quantified Difference | Dual-functionality (structural constraint + chemical reactivity) vs. single-functionality. |
| Conditions | Synthesis of aggregation-prone D-peptides requiring subsequent disulfide or NCL chemistry. |
Buyers designing complex, aggregation-prone D-peptides should select Fmoc-D-Thz-OH to simultaneously solve synthesis bottlenecks and retain downstream ligation capabilities.
Fmoc-D-Thz-OH is the premier building block for constructing large D-proteins, such as mirror-image polymerases. By incorporating D-Thz at the N-terminus of intermediate ligation fragments, chemists can safely perform intermediate ligations and purifications without self-polymerization, later unmasking the D-Cys with methoxyamine for the final assembly steps [1].
In the development of D-peptide therapeutics targeting neurodegenerative diseases or viral entry, hydrophobic sequences often aggregate on the resin, halting synthesis. Incorporating Fmoc-D-Thz-OH temporarily disrupts β-sheet formation (acting as a pseudoproline), significantly increasing crude purity and yield before being converted to D-cysteine for final folding.
For drug discovery programs requiring rigidified peptide backbones to enhance metabolic stability and receptor affinity, Fmoc-D-Thz-OH is utilized to lock the peptide conformation. Unlike standard D-proline, the thiazolidine ring offers unique electronic properties and altered lipophilicity, making it a valuable tool in structure-activity relationship (SAR) optimization .